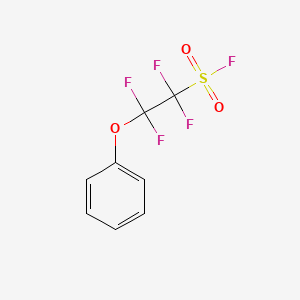

Phenoxytetrafluoroethanesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenoxytetrafluoroethanesulfonyl fluoride is a compound that is related to various research areas, including the synthesis of fluorinated compounds and their potential applications. The compound itself is not explicitly mentioned in the provided papers, but the research can be related to its chemical family, particularly in the context of fluorosulfonates and perfluoroalkylsulfonyl fluorides.

Synthesis Analysis

The synthesis of related fluorinated compounds involves the use of sulfuryl fluoride (SO2F2) and tetramethylammonium fluoride (NMe4F) to create aryl fluorosulfonate intermediates, which can then be transformed into a broad range of aryl fluoride products under mild conditions . Another method for generating aryl fluorosulfates without direct handling of gaseous sulfuryl fluoride is presented, using 1,1'-sulfonyldiimidazole as a precursor in a two-chamber reactor . These methods are indicative of the synthetic approaches that could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds in the same family as this compound is characterized by the presence of sulfur bonded to carbon and an O-F moiety, as seen in trifluoromethanesulfonyl hypofluorite (CF3SO2OF) . The NMR spectrum of such compounds can provide insights into the electronic environment of the fluorine atoms, which is crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the deoxyfluorination of phenols , biodegradation of fluorosurfactants , and the generation of various anions and decomposition products in the presence of alkali metal fluorides . These reactions demonstrate the diverse chemical behavior of fluorosulfonates and their derivatives, which could be extrapolated to this compound.

Physical and Chemical Properties Analysis

The physical properties of compounds in the same family, such as trifluoromethanesulfonyl hypofluorite, include melting points and boiling points that are significantly low, indicating high volatility . The chemical properties include susceptibility to hydrolysis and thermal decomposition, leading to various products including gases and other fluorinated compounds . These properties are important for the handling and application of such compounds in different chemical contexts.

Scientific Research Applications

Synthesis of Aryl Fluorosulfates : A transformation of phenols into corresponding aryl fluorosulfates, circumventing direct handling of gaseous sulfuryl fluoride, is achieved using 1,1'-sulfonyldiimidazole as a precursor. This method shows rapid gas evolution and is applicable for a variety of phenols, offering good to excellent yields (Veryser et al., 2017).

In Situ Generation of Anhydrous Fluoride Salts : Anhydrous fluoride salts for nucleophilic aromatic substitution reactions are generated in situ using combinations of nucleophiles and fluorine-containing electrophiles. This approach is practical and applicable to a range of electron-deficient aryl and heteroaryl chlorides, as well as nitroarenes (Cismesia et al., 2017).

Deoxyfluorination of Phenols : Aryl fluorosulfonate intermediates are used for the deoxyfluorination of phenols, facilitating the conversion of phenols to aryl fluorides under mild conditions. This process, involving sulfuryl fluoride and tetramethylammonium fluoride, has broad applicability across diverse and functional group-rich aryl fluoride products (Schimler et al., 2017).

Traceless Perfluoroalkylsulfonyl Linker : A novel perfluoroalkylsulfonyl fluoride is synthesized as a traceless linker in solid-phase organic synthesis. This arylsulfonate acts as a support-bound aryl triflate, demonstrating stability and versatility in palladium-mediated reductive cleavage and other reactions (Pan & Holmes, 2001).

Aliphatic Sulfonyl Fluorides Synthesis : A method for synthesizing aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation is presented. This approach is applicable to a wide range of carboxylic acids, including modification of natural products and drugs, offering a rapid, metal-free method to create diverse sulfonyl fluoride compound libraries (Xu et al., 2019).

Enzymatic Synthesis of Fluorinated Compounds : This review covers the progress in enzymatic methods for synthesizing fluorinated compounds since 2015, highlighting various enzymes used in this process. It emphasizes the direct formation of the C-F bond by fluorinase as the most effective approach (Cheng & Ma, 2021).

Mechanism of Action

Target of Action

Phenoxytetrafluoroethanesulfonyl fluoride, also known as 1,1,2,2-Tetrafluoro-2-phenoxyethane-1-sulfonyl fluoride, is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them attractive for various applications .

Biochemical Pathways

Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions . This interaction can lead to new activation methods and the synthesis of intriguing functional groups .

Pharmacokinetics

Fluorine is known to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .

Result of Action

Sulfonyl fluorides are known for their diverse applications and their ability to engage with nucleophiles to create new activation methods .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, fluoride in the environment is a widespread concern due to its persistence . The presence of fluorine in products is receiving critical scrutiny due to environmental concerns regarding persistent chemicals .

properties

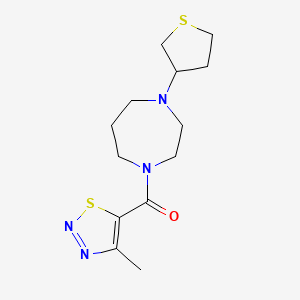

IUPAC Name |

1,1,2,2-tetrafluoro-2-phenoxyethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O3S/c9-7(10,8(11,12)17(13,14)15)16-6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVYSLQVDANVOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(F)(F)S(=O)(=O)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)

![3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2508989.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2508993.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid](/img/structure/B2509000.png)

![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)